molecular formula C12H11ClN2O B1454234 2-Chloro-N-quinolin-3-ylpropanamide CAS No. 1098347-54-6

2-Chloro-N-quinolin-3-ylpropanamide

Cat. No. B1454234
M. Wt: 234.68 g/mol
InChI Key: AOZIQRTWMQQNOF-UHFFFAOYSA-N
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Description

“2-Chloro-N-quinolin-3-ylpropanamide” is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 . It is used in scientific research due to its unique properties, making it suitable for various applications, including drug synthesis and organic reactions.


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-quinolin-3-ylpropanamide” consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact linear structure formula is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-N-quinolin-3-ylpropanamide” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-quinolin-3-ylpropanamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Antimalarial Activity

One of the significant applications of compounds similar to 2-Chloro-N-quinolin-3-ylpropanamide is in antimalarial activity. Werbel et al. (1986) synthesized a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, which showed promising activity against resistant strains of Plasmodium berghei in mice and in primate models. These compounds demonstrated excellent antimalarial activity, and their pharmacokinetic properties suggest potential for extended protection against infection even with oral administration, encouraging clinical trials in humans (Werbel et al., 1986).

Neuroprotective and Antioxidant Properties

Compounds structurally similar to 2-Chloro-N-quinolin-3-ylpropanamide have been studied for their neuroprotective properties. Studies have indicated that certain quinolinic acid derivatives are potential neurotoxins and that compounds like 4-chloro-3-hydroxyanthranilate can attenuate accumulations of neurotoxic agents, thereby reducing the severity of neurological deficits following spinal cord injury (Blight et al., 1995). Furthermore, Vogt et al. (2018) explored the antioxidant effects of quinolone derivatives with organoselenium groups, like 7-chloro-4-phenylselenyl-quinoline (PSQ), which showed efficacy against oxidative stress in brain diseases, emphasizing the critical role of phenylselenyl groups in the antioxidant activity of these compounds (Vogt et al., 2018).

Gastrointestinal and Hormonal Therapeutics

The therapeutic potential of quinoline derivatives extends to gastrointestinal and hormonal treatments. OPC-12759, a compound structurally akin to 2-Chloro-N-quinolin-3-ylpropanamide, was found to prevent gastric mucosal damage induced by necrotizing agents, potentially through the enhancement of the generation of endogenous prostaglandins (Yamasaki et al., 1987). Additionally, compounds with a quinolone core have shown promise as antagonists for the gonadotropin-releasing hormone receptor, with potential applications in the treatment of hormone-dependent conditions (DeVita et al., 2001).

Future Directions

The future directions of “2-Chloro-N-quinolin-3-ylpropanamide” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-chloro-N-quinolin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8(13)12(16)15-10-6-9-4-2-3-5-11(9)14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZIQRTWMQQNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-quinolin-3-ylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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